Cas no 2172013-58-8 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid)

3-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid is a specialized Fmoc-protected alkyne derivative designed for peptide synthesis and bioconjugation applications. Its key structural features include an Fmoc-protected amine group, a propylamide linker, and a terminal carboxylic acid, enabling controlled modifications in solid-phase peptide synthesis (SPPS). The alkyne functionality facilitates click chemistry reactions, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for site-specific labeling or crosslinking. The compound’s stability under standard SPPS conditions and its compatibility with orthogonal deprotection strategies make it valuable for constructing complex biomolecular architectures. Its precise reactivity profile ensures high selectivity in conjugation, minimizing side reactions. This reagent is particularly useful in pharmaceutical research and materials science for tailored molecular assembly.
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid structure
2172013-58-8 structure
商品名:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid
CAS番号:2172013-58-8
MF:C25H26N2O5
メガワット:434.484346866608
CID:6402555
PubChem ID:165736633

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid
    • 2172013-58-8
    • 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylbut-2-ynamido]propanoic acid
    • EN300-1580444
    • インチ: 1S/C25H26N2O5/c1-2-15-27(16-13-24(29)30)23(28)12-7-14-26-25(31)32-17-22-20-10-5-3-8-18(20)19-9-4-6-11-21(19)22/h3-6,8-11,22H,2,13-17H2,1H3,(H,26,31)(H,29,30)
    • InChIKey: XAJZGTTWDSDYKM-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC#CC(N(CCC(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 434.18417193g/mol
  • どういたいしつりょう: 434.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 717
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 95.9Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1580444-0.1g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylbut-2-ynamido]propanoic acid
2172013-58-8
0.1g
$2963.0 2023-06-04
Enamine
EN300-1580444-1000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylbut-2-ynamido]propanoic acid
2172013-58-8
1000mg
$3368.0 2023-09-24
Enamine
EN300-1580444-10000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylbut-2-ynamido]propanoic acid
2172013-58-8
10000mg
$14487.0 2023-09-24
Enamine
EN300-1580444-5000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylbut-2-ynamido]propanoic acid
2172013-58-8
5000mg
$9769.0 2023-09-24
Enamine
EN300-1580444-50mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylbut-2-ynamido]propanoic acid
2172013-58-8
50mg
$2829.0 2023-09-24
Enamine
EN300-1580444-0.05g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylbut-2-ynamido]propanoic acid
2172013-58-8
0.05g
$2829.0 2023-06-04
Enamine
EN300-1580444-0.25g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylbut-2-ynamido]propanoic acid
2172013-58-8
0.25g
$3099.0 2023-06-04
Enamine
EN300-1580444-2.5g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylbut-2-ynamido]propanoic acid
2172013-58-8
2.5g
$6602.0 2023-06-04
Enamine
EN300-1580444-5.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylbut-2-ynamido]propanoic acid
2172013-58-8
5g
$9769.0 2023-06-04
Enamine
EN300-1580444-1.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-propylbut-2-ynamido]propanoic acid
2172013-58-8
1g
$3368.0 2023-06-04

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid 関連文献

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acidに関する追加情報

Introduction to 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic Acid (CAS No. 2172013-58-8)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2172013-58-8, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structure of this molecule incorporates several key functional groups, including an amino group, a carboxylic acid group, and a fluorenylmethoxycarbonyl (Fmoc) moiety, which contribute to its unique chemical properties and potential therapeutic applications.

The Fmoc group, specifically, is a protecting group commonly used in peptide synthesis, but its presence in this compound suggests broader applications beyond simple peptide chemistry. The fluorene core provides a hydrophobic backbone, which can influence the compound's solubility and interaction with biological targets. Additionally, the propylbut-2-ynamidopropanoic acid moiety introduces a secondary amide bond, which is often involved in the formation of hydrogen bonds and can enhance binding affinity to biological receptors.

Recent advancements in drug discovery have highlighted the importance of multifunctional compounds that can interact with multiple targets or exhibit dual mechanisms of action. 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid fits well within this paradigm, as its structural features suggest potential interactions with various enzymes and receptors. For instance, the presence of the carboxylic acid group may allow for interactions with aspartate-rich motifs commonly found in protein-protein interactions, while the Fmoc group could modulate pharmacokinetic properties through hydrophobic interactions.

In the realm of oncology research, compounds with similar structural motifs have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The fluorene scaffold, in particular, has been explored in several lead optimization campaigns due to its ability to enhance binding affinity and metabolic stability. Studies have demonstrated that fluorene-based derivatives can effectively disrupt signaling pathways critical for tumor growth and survival. The incorporation of an Fmoc group in 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid may further enhance its potential as an anti-cancer agent by improving pharmacokinetic profiles and reducing off-target effects.

Beyond oncology, this compound has potential applications in neurodegenerative diseases. The ability of amide bonds to form hydrogen bonds with biological targets makes them ideal for designing molecules that can interact with neurotransmitter receptors or enzyme systems implicated in conditions such as Alzheimer's disease and Parkinson's disease. The propylbut-2-ynamidopropanoic acid moiety, with its secondary amide functionality, could serve as a hinge region that optimizes binding to specific protein targets. Furthermore, the hydrophobic fluorene core may facilitate penetration across the blood-brain barrier, a critical requirement for therapeutic agents targeting neurological disorders.

The synthesis of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid presents an interesting challenge due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of such molecules. Techniques such as solid-phase synthesis and transition-metal-catalyzed reactions have streamlined the construction of intricate organic frameworks. The use of protecting groups like Fmoc ensures that reactive functional groups are properly managed during synthesis, allowing for high-yield production without unwanted side reactions.

Evaluation of the pharmacological properties of this compound is ongoing but preliminary data suggest promising activity profiles. In vitro studies have indicated potential inhibitory effects on enzymes relevant to inflammation and oxidative stress pathways. These pathways are implicated in various chronic diseases, including cardiovascular disorders and autoimmune conditions. By modulating these pathways, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid) could serve as a lead compound for further development into therapeutic agents targeting these conditions.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between this compound and biological targets. Advanced software tools allow researchers to predict binding affinities and identify key residues involved in receptor-ligand interactions. These predictions guide experimental efforts by highlighting regions within the molecule that can be modified to improve efficacy or selectivity. Such integrative approaches are essential for optimizing lead compounds like 3-(4-(N,N-dimethylcarbamoylamino)phenyl)-1-methylpropyl]-1H-indole-N1,N5-diamine (CAS No.: 2172013–58–8), ensuring that final drug candidates exhibit robust pharmacological profiles.

The future prospects for this compound are exciting given its structural features and potential biological activities. Further research is needed to fully elucidate its mechanism of action and assess its therapeutic potential across different disease models. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in translating preclinical findings into clinical applications. As our understanding of disease mechanisms continues to evolve, compounds like 3-(4-(N,N-dimethylcarbamoylamino)phenyl)-1-methylpropyl]-1H-indole-N1,N5-diamine (CAS No.: 2172013–58–8) will play an increasingly important role in developing innovative treatments for human health.

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